molecular formula C22H22N4O2S B5970182 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone

3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone

Cat. No. B5970182
M. Wt: 406.5 g/mol
InChI Key: LBXBNSWOCPVMFU-UHFFFAOYSA-N
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Description

3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone, also known as BPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTP is a member of the benzothiazolylpiperazine family of compounds, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This means that 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone can activate the receptor to some extent, but not to the same degree as a full agonist. 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone has also been shown to have antagonist activity at the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone can inhibit the uptake of dopamine and serotonin, which may contribute to its potential therapeutic effects. 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone has also been shown to increase the release of dopamine and acetylcholine in certain brain regions. In animal studies, 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone has been shown to have anti-addictive effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone is that it has high affinity for the dopamine D3 receptor, which is a relatively understudied receptor compared to other dopamine receptors. This makes 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone a potentially valuable tool for studying the role of the D3 receptor in neuropsychiatric disorders. However, one limitation of 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone is that it has low selectivity for the D3 receptor, meaning that it may also interact with other receptors in the brain. Additionally, 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone has limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone. One area of interest is the potential therapeutic applications of 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone for neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. Another area of interest is the development of more selective ligands for the dopamine D3 receptor, which could potentially have fewer side effects than 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone and its interactions with other receptors in the brain.

Synthesis Methods

The synthesis of 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone involves a multi-step process that begins with the reaction of 2-bromo-1-phenylpyrrolidin-3-one with 2-aminobenzothiazole. The resulting intermediate is then reacted with piperazine and acetic anhydride to yield 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone has been shown to have high affinity for the dopamine D3 receptor, which is implicated in a number of neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone has also been shown to have activity at the serotonin 5-HT1A receptor, which is involved in anxiety and depression. Additionally, 3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.

properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-20(17-10-11-26(21(17)28)16-6-2-1-3-7-16)24-12-14-25(15-13-24)22-23-18-8-4-5-9-19(18)29-22/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXBNSWOCPVMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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